VAF347
Overview
Description
VAF347 is a low-molecular-weight compound known for its interaction with the aryl hydrocarbon receptor (AhR). This compound has garnered attention due to its ability to inhibit allergic lung inflammation and its potential therapeutic applications in various diseases .
Preparation Methods
The synthesis of VAF347 involves the reaction of [4-(3-chloro-phenyl)-pyrimidin-2-yl]- (4-trifluoromethyl-phenyl)-amine. This compound is typically dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium . The industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic synthesis protocols involving the preparation of pyrimidine derivatives.
Chemical Reactions Analysis
VAF347 primarily undergoes interactions with the aryl hydrocarbon receptor, leading to the activation of the AhR signaling pathway . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the traditional sense. Instead, its primary mode of action is through binding to the AhR protein, which then translocates to the nucleus and influences gene expression . Common reagents used in the synthesis of this compound include chlorinated aromatic compounds and trifluoromethylated aromatic amines.
Scientific Research Applications
VAF347 has been extensively studied for its anti-inflammatory properties. It has shown promise in inhibiting allergic lung inflammation by blocking the function of dendritic cells to generate proinflammatory T-helper cells . Additionally, this compound has been investigated for its potential therapeutic effects in diabetic retinopathy, where it impedes retinal pathogenesis by reducing oxidative stress and inflammation . The compound’s ability to modulate immune responses makes it a valuable candidate for research in autoimmune diseases and transplant rejection .
Mechanism of Action
The mechanism of action of VAF347 involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, this compound activates the AhR signaling pathway, leading to the translocation of the AhR complex to the nucleus. This complex then binds to xenobiotic response elements (XREs) on DNA, influencing the expression of various genes involved in immune response and inflammation . The primary molecular targets of this compound are dendritic cells, where it inhibits the expression of interleukin-6, CD86, and human leukocyte antigen-DR, crucial for T-helper cell generation .
Comparison with Similar Compounds
VAF347 is unique in its high affinity for the aryl hydrocarbon receptor and its ability to modulate immune responses. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and β-naphthoflavone (β-NF), both of which also act as AhR agonists . this compound is distinct in its specific inhibition of dendritic cell function and its potential therapeutic applications in allergic and autoimmune diseases .
Biological Activity
VAF347 is a low-molecular-weight compound recognized for its significant biological activity, particularly as an aryl hydrocarbon receptor (AhR) agonist. This article reviews the mechanisms through which this compound exerts its effects, highlighting its role in immunomodulation, anti-inflammatory responses, and potential therapeutic applications.
This compound primarily functions by interacting with the AhR, a ligand-activated transcription factor that regulates various biological processes, including immune responses. The compound inhibits the maturation and function of dendritic cells (DCs), which are crucial for T-cell activation and differentiation. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin (IL)-6 and IL-17A, ultimately affecting T-helper (Th) cell generation and function.
Key Findings:
- Inhibition of Cytokine Production : this compound significantly reduces the expression of IL-6, CD86, and human leukocyte antigen (HLA)-DR in human monocyte-derived DCs, which are vital for Th-cell generation .
- Impact on Th17 Cells : In diabetic mouse models, this compound treatment resulted in decreased Th17 cell differentiation and IL-17A production, indicating its potential in managing conditions associated with inflammation .
In Vivo Studies
Research has demonstrated that this compound effectively reduces allergic lung inflammation in vivo. In animal models, it has been shown to block lung eosinophilia, serum IgE levels, and goblet cell hyperplasia . The biological activity of this compound was confirmed through various experimental approaches:
- Gene Expression Profiling : RNA chip analysis revealed that this compound down-regulates several genes associated with inflammation. Notably, the c-myc gene expression was reduced by four-fold, while thrombospondin-1 expression increased dramatically by over 180-fold .
- Therapeutic Applications : In studies involving diabetic mice, this compound administration significantly halted the progression of non-proliferative diabetic retinopathy by mitigating retinal inflammation and oxidative stress .
Data Table: Summary of Biological Activities
Case Study 1: Allergic Lung Inflammation
In a controlled study involving allergic models, this compound was administered to assess its impact on lung inflammation. Results indicated a marked decrease in inflammatory markers and a reduction in eosinophil infiltration into lung tissues.
Case Study 2: Diabetic Retinopathy
Another significant study focused on diabetic mice treated with this compound. The results demonstrated that treatment led to reduced retinal leukostasis and oxidative stress markers, suggesting a protective role against diabetic complications .
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-13-3-1-2-11(10-13)15-8-9-22-16(24-15)23-14-6-4-12(5-7-14)17(19,20)21/h1-10H,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKUZTBZRIJTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041149 | |
Record name | VAF347 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.